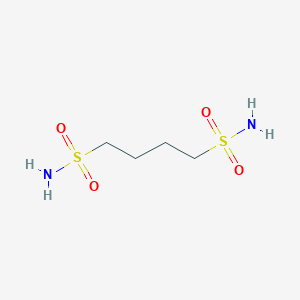
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a chlorinated derivative of acetophenone and is known for its reactivity and utility in various chemical syntheses. This compound is often used as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone typically involves the chlorination of 4-chloro-2-hydroxyacetophenone. One common method includes the reaction of 4-chloro-2-hydroxyacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-chloro-2-hydroxyacetophenone+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenyl ethanones.
Oxidation: Formation of 4-chloro-2-hydroxybenzaldehyde or 4-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is used in several scientific research applications:
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its HDAC inhibitory activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes. For instance, its role as an HDAC inhibitor involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Comparison
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which enhances its reactivity and utility in various chemical reactions. Compared to its analogs, it offers a distinct balance of electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
75717-50-9 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 |
InChI Key |
JZJONDYFQMOULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


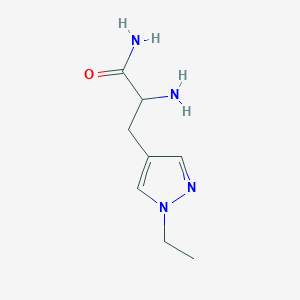
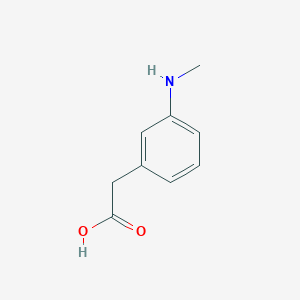
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
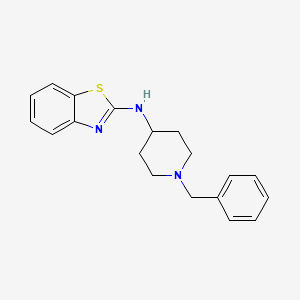
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
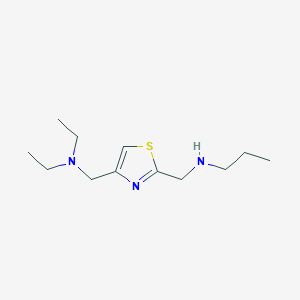

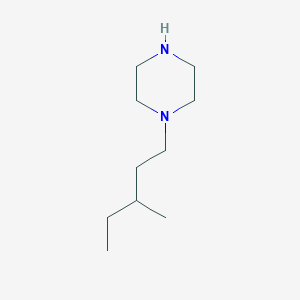
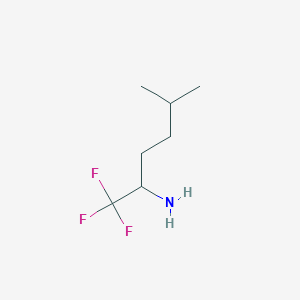
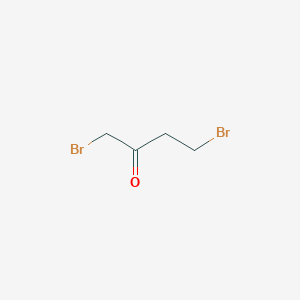
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
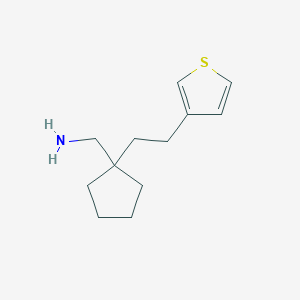
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
